![molecular formula C22H28N2O4S B7710262 2-(N-cyclohexylbenzenesulfonamido)-N-(3-methylphenyl)acetamide](/img/structure/B7710262.png)
2-(N-cyclohexylbenzenesulfonamido)-N-(3-methylphenyl)acetamide
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Overview
Description
2-(N-cyclohexylbenzenesulfonamido)-N-(3-methylphenyl)acetamide, also known as CBAA, is a compound that has been extensively studied for its potential therapeutic applications. CBAA is a sulfonamide derivative that has been found to have anti-inflammatory and analgesic properties. In
Scientific Research Applications
2-(N-cyclohexylbenzenesulfonamido)-N-(3-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related conditions. 2-(N-cyclohexylbenzenesulfonamido)-N-(3-methylphenyl)acetamide has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro.
Mechanism of Action
The exact mechanism of action of 2-(N-cyclohexylbenzenesulfonamido)-N-(3-methylphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2 activity, 2-(N-cyclohexylbenzenesulfonamido)-N-(3-methylphenyl)acetamide is able to reduce inflammation and pain.
Biochemical and Physiological Effects:
2-(N-cyclohexylbenzenesulfonamido)-N-(3-methylphenyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 2-(N-cyclohexylbenzenesulfonamido)-N-(3-methylphenyl)acetamide has also been found to inhibit the growth of cancer cells in vitro. In addition, 2-(N-cyclohexylbenzenesulfonamido)-N-(3-methylphenyl)acetamide has been found to have antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(N-cyclohexylbenzenesulfonamido)-N-(3-methylphenyl)acetamide in lab experiments is that it has been extensively studied and its properties are well understood. This makes it a reliable tool for researchers studying inflammation, pain, and cancer. However, one limitation of using 2-(N-cyclohexylbenzenesulfonamido)-N-(3-methylphenyl)acetamide is that it can be difficult to synthesize and purify, which may limit its availability for some experiments.
Future Directions
There are a number of future directions for research related to 2-(N-cyclohexylbenzenesulfonamido)-N-(3-methylphenyl)acetamide. One area of interest is the development of new synthetic methods for 2-(N-cyclohexylbenzenesulfonamido)-N-(3-methylphenyl)acetamide that are more efficient and cost-effective. Another area of interest is the development of new derivatives of 2-(N-cyclohexylbenzenesulfonamido)-N-(3-methylphenyl)acetamide with improved therapeutic properties. Additionally, more research is needed to fully understand the mechanism of action of 2-(N-cyclohexylbenzenesulfonamido)-N-(3-methylphenyl)acetamide and its potential applications in the treatment of inflammatory and pain-related conditions, as well as cancer.
Synthesis Methods
The synthesis of 2-(N-cyclohexylbenzenesulfonamido)-N-(3-methylphenyl)acetamide involves the reaction of 3-methylbenzenamine and cyclohexylbenzenesulfonyl chloride with acetic anhydride. The reaction is carried out in the presence of a catalyst such as pyridine. The resulting product is then purified by recrystallization.
properties
IUPAC Name |
N-benzyl-2-[4-(cyclohexylsulfamoyl)phenoxy]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-24(16-18-8-4-2-5-9-18)22(25)17-28-20-12-14-21(15-13-20)29(26,27)23-19-10-6-3-7-11-19/h2,4-5,8-9,12-15,19,23H,3,6-7,10-11,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHHPMLWEMWZEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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